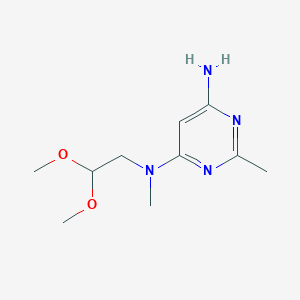
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from commercially available starting materials. One common method involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of a catalyst. The reaction is carried out in an organic solvent such as benzene, under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of phase transfer catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and bioanalytical chemistry.
Mechanism of Action
The mechanism by which N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine exerts its effects involves the inhibition of specific enzymes, such as protein kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the molecular pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
- 2-Cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine
Uniqueness
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethoxyethyl and dimethyl groups enhance its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
4-N-(2,2-dimethoxyethyl)-4-N,2-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H18N4O2/c1-7-12-8(11)5-9(13-7)14(2)6-10(15-3)16-4/h5,10H,6H2,1-4H3,(H2,11,12,13) |
InChI Key |
BGVLWCDGEKDGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)CC(OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















